molecular formula C17H18N2O2 B029808 2-Pivaloylamino-3-benzoylpyridine CAS No. 125867-32-5

2-Pivaloylamino-3-benzoylpyridine

Cat. No. B029808
M. Wt: 282.34 g/mol
InChI Key: STYYYMXRFDMQAF-UHFFFAOYSA-N
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Description

2-Pivaloylamino-3-benzoylpyridine is a compound of interest in the field of organic chemistry and material science due to its unique structural and chemical properties. Its synthesis, molecular structure, and various reactions highlight its potential for diverse applications in chemical synthesis and materials science.

Synthesis Analysis

The synthesis of related compounds involves efficient processes such as ortho-lithiation of 2-(pivaloylamino)pyridine, followed by reactions with various reagents to introduce different functional groups and create complex structures. For example, the lithiation and subsequent reaction with DMF and acid hydrolysis have been used to synthesize 2-amino-3-pyridinecarboxaldehyde, a compound with structural similarities (Rivera et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various techniques, including X-ray diffraction, revealing intricate details about their geometry and bonding. For instance, cyclopalladation reactions involving 2-pivaloylpyridine have led to the formation of binuclear complexes with detailed structural insights provided by such studies (Hiraki et al., 1992).

Chemical Reactions and Properties

2-Pivaloylamino-3-benzoylpyridine and its derivatives undergo various chemical reactions, including metallation with palladium(II) acetate, leading to cyclopalladated complexes. These reactions demonstrate the compound's reactivity and potential as a ligand in metal coordination complexes (Hiraki et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for understanding their behavior in various solvents and conditions. For example, the crystalline structure and non-planarity of related compounds have been detailed through X-ray crystallography, providing insights into their solid-state characteristics and potential interactions (Atalay et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals, highlight the versatility of 2-Pivaloylamino-3-benzoylpyridine derivatives. The synthesis and reactivity of such compounds towards electrophiles and nucleophiles have been extensively studied, revealing their potential in organic synthesis and as intermediates in the production of more complex molecules (Smith et al., 1996).

Scientific Research Applications

Chemical Variability and Properties

2-Pivaloylamino-3-benzoylpyridine might be structurally related to the compounds addressed in a review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. This review discusses various aspects of the chemistry of these compounds, including preparation procedures, properties of free organic compounds, and their protonated/deprotonated forms. Furthermore, it touches upon the complex compounds of these ligands, presenting a comprehensive overview of their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Such insights may be relevant to the understanding of 2-Pivaloylamino-3-benzoylpyridine due to possible similarities in chemical behavior and properties (Boča et al., 2011).

Role in Amyloid Imaging

The compound's structural similarity to certain pyridine derivatives may suggest a potential role in amyloid imaging, particularly in the context of Alzheimer's disease. Amyloid imaging involves the use of specific ligands that measure amyloid deposits in vivo in the brains of patients with Alzheimer's disease. Radioligands, including those with pyridine structures, have been studied for their potential to differentiate Alzheimer's disease patients from healthy controls through PET scans. The development of amyloid imaging ligands marks significant progress in understanding the pathophysiology of Alzheimer's disease, enabling early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).

Environmental and Biological Impact

Compounds structurally similar to 2-Pivaloylamino-3-benzoylpyridine have been studied for their environmental and biological impact. For instance, benzophenone-3, used in sunscreens and other consumer products, has raised concerns due to its potential impact on aquatic ecosystems. Research indicates that BP-3 and its metabolites are persistent, bioaccumulative, and potentially endocrine disrupting. The presence of these compounds in various environmental matrices and biota, along with their detected levels in human samples, underscores the need for comprehensive studies on their long-term environmental and health implications (Kim & Choi, 2014).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments, which could be structurally related to 2-Pivaloylamino-3-benzoylpyridine, into π-extended conjugated systems is of significant interest for the creation of novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of aryl(hetaryl) substituted quinazolines with π-extended conjugated systems, in particular, highlight their potential in fabricating materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent organic light-emitting diodes (Lipunova et al., 2018).

properties

IUPAC Name

N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYYYMXRFDMQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363317
Record name 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pivaloylamino-3-benzoylpyridine

CAS RN

125867-32-5
Record name 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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